Cas no 70243-17-3 (1-cyclohexyl-3-(2-phenylethyl)urea)

1-Cyclohexyl-3-(2-phenylethyl)urea is a synthetic urea derivative characterized by its cyclohexyl and phenylethyl substituents, which confer unique steric and electronic properties. This compound is of interest in medicinal chemistry and organic synthesis due to its potential as a versatile intermediate or scaffold for drug discovery. Its structural features, including the hydrophobic cyclohexyl group and aromatic phenylethyl moiety, may enhance binding affinity in biological systems, making it useful for studying enzyme inhibition or receptor modulation. The compound's stability under standard conditions and compatibility with further functionalization further underscore its utility in research applications. Its synthesis typically involves well-established urea-forming reactions, ensuring reproducibility.
1-cyclohexyl-3-(2-phenylethyl)urea structure
70243-17-3 structure
Product Name:1-cyclohexyl-3-(2-phenylethyl)urea
CAS No:70243-17-3
MF:C15H22N2O
MW:246.347983837128
CID:547542
PubChem ID:742677
Update Time:2025-05-20

1-cyclohexyl-3-(2-phenylethyl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-cyclohexyl-N'-(2-phenylethyl)-
    • 1-cyclohexyl-3-(2-phenylethyl)urea
    • HMS2444C08
    • AKOS001026537
    • WAY-359307
    • HMS1582O21
    • 70243-17-3
    • EN300-15977833
    • AB00084095-01
    • BDBM50167058
    • US8815951, 36
    • 1-Cyclohexyl-3-phenethyl-urea
    • Z44585920
    • CHEBI:108334
    • Q27187068
    • SCHEMBL12196137
    • N-cyclohexyl-N'-(2-phenylethyl)urea
    • Oprea1_499442
    • CS-0098810
    • SMR000069580
    • MLS000061067
    • CHEMBL193888
    • Cambridge id 5402894
    • G43118
    • Inchi: 1S/C15H22N2O/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,16,17,18)
    • InChI Key: YJAMPQZPTKVFIU-UHFFFAOYSA-N
    • SMILES: O=C(NCCC1C=CC=CC=1)NC1CCCCC1

Computed Properties

  • Exact Mass: 246.17336
  • Monoisotopic Mass: 246.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13

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Additional information on 1-cyclohexyl-3-(2-phenylethyl)urea

1-Cyclohexyl-3-(2-phenylethyl)urea (CAS No. 70243-17-3): A Comprehensive Overview

1-Cyclohexyl-3-(2-phenylethyl)urea (CAS No. 70243-17-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This urea derivative, characterized by its unique structural features, offers a wide range of applications, from pharmaceutical intermediates to advanced material synthesis. In this article, we delve into the properties, applications, and market trends of this intriguing compound, while addressing some of the most frequently searched questions by researchers and industry professionals.

The molecular structure of 1-cyclohexyl-3-(2-phenylethyl)urea combines a cyclohexyl group with a phenylethyl moiety, linked through a urea functional group. This configuration imparts distinct physicochemical properties, making it a valuable building block in synthetic chemistry. Researchers often explore its potential as a pharmacophore in drug design, particularly in targeting neurological and inflammatory pathways. The compound's solubility in organic solvents and moderate melting point (typically ranging between 120-140°C) further enhance its utility in laboratory settings.

One of the most searched topics related to CAS 70243-17-3 revolves around its role in drug discovery. Recent studies highlight its potential as a scaffold for developing novel kinase inhibitors and GPCR modulators. The phenylethyl group, in particular, is known to interact with aromatic residues in protein binding sites, a feature that has sparked interest in structure-activity relationship (SAR) studies. Additionally, the cyclohexyl moiety contributes to the compound's lipophilicity, a critical factor in optimizing drug bioavailability.

Beyond pharmaceuticals, 1-cyclohexyl-3-(2-phenylethyl)urea finds applications in material science. Its ability to form hydrogen bonds makes it a candidate for designing supramolecular assemblies and polymer additives. Industry professionals frequently inquire about its compatibility with common polymers like polyurethanes and epoxies, where it can act as a chain extender or cross-linking agent. The compound's thermal stability (decomposition temperature >250°C) also makes it suitable for high-performance material formulations.

Market trends indicate a growing demand for CAS 70243-17-3, driven by its versatility in R&D applications. Suppliers often highlight its availability in high purity grades (>98%), catering to both academic and industrial researchers. Pricing dynamics are influenced by factors such as scale of production and regional regulations, with bulk purchases typically offering cost advantages. Environmental and safety considerations are also prominent in user queries, with the compound generally regarded as stable under standard laboratory conditions.

Analytical characterization of 1-cyclohexyl-3-(2-phenylethyl)urea typically involves techniques like HPLC, NMR, and mass spectrometry. These methods confirm identity and purity, addressing another common area of user interest. Storage recommendations usually suggest keeping the compound in a cool, dry environment, protected from light to ensure long-term stability. Researchers also frequently ask about synthetic protocols, with most literature pointing to condensation reactions between cyclohexyl isocyanate and 2-phenylethylamine as the preferred route.

Emerging applications of 1-cyclohexyl-3-(2-phenylethyl)urea include its use in catalysis and organic electronics. Some studies explore its potential as an organocatalyst in asymmetric synthesis, leveraging the urea moiety's hydrogen bonding capabilities. In the realm of organic semiconductors, its π-conjugated system shows promise for charge transport applications, though this remains an area of active investigation. These cutting-edge uses align with current trends in sustainable chemistry and green technology, topics that dominate contemporary scientific discourse.

Quality control measures for CAS 70243-17-3 represent another frequent search topic. Reputable suppliers provide comprehensive certificates of analysis (CoA) detailing parameters like residual solvents, heavy metal content, and chromatographic purity. Regulatory status varies by region, with most jurisdictions classifying it as a standard laboratory chemical requiring no special permits for research use. However, users are advised to consult local guidelines when considering large-scale applications or commercial development.

The future outlook for 1-cyclohexyl-3-(2-phenylethyl)urea appears promising, with patent literature revealing ongoing exploration of its derivatives in various therapeutic areas. Its structural modularity allows for extensive modification, making it a versatile platform for innovation. As research into targeted therapies and smart materials advances, this compound is likely to maintain its relevance in scientific and industrial contexts. Current market intelligence suggests steady growth in demand, particularly from the Asia-Pacific region's expanding pharmaceutical and specialty chemicals sectors.

In conclusion, 1-cyclohexyl-3-(2-phenylethyl)urea (CAS No. 70243-17-3) stands as a compound of significant scientific and commercial interest. Its diverse applications span drug development, material engineering, and beyond, addressing many of the key challenges in modern chemistry. By staying abreast of the latest research trends and market developments, professionals can fully leverage the potential of this remarkable molecule in their respective fields.

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